molecular formula C26H28O14 B191960 Neoschaftoside CAS No. 61328-41-4

Neoschaftoside

Cat. No. B191960
CAS RN: 61328-41-4
M. Wt: 564.5 g/mol
InChI Key: RTLSUQPMBBYJGI-SBDXPRCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoschaftoside is a natural product that can be isolated from Viola yedoensis . It has a molecular weight of 564.49 and a formula of C26H28O14 .


Molecular Structure Analysis

The molecular structure of Neoschaftoside consists of a complex arrangement of atoms. It has a molecular formula of C26H28O14 . The average mass is 564.492 Da and the monoisotopic mass is 564.147888 Da .


Physical And Chemical Properties Analysis

Neoschaftoside has a density of 1.8±0.1 g/cm3, a boiling point of 935.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 142.5±3.0 kJ/mol and a flash point of 314.3±27.8 °C . The index of refraction is 1.759 and the molar refractivity is 131.3±0.3 cm3 .

Scientific Research Applications

  • Identification in Plants : Neoschaftoside has been identified as one of the di-C-glycosylflavones isolated from the leaves of Lespedeza capitata (Linard et al., 1982).
  • Presence in Rice Plant : It has also been isolated from the rice plant, Oryza sativa, where it was found to act as a probing stimulant for planthoppers (Besson et al., 1985).
  • In Cotyledons of Ceratonia Siliqua : Additionally, Neoschaftoside was identified among C-glycosylflavones in the cotyledons of Ceratonia siliqua (Batista & Gomes, 1993).

Safety and Hazards

The safety data sheet for Neoschaftoside suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Neoschaftoside is a natural product that can be isolated from Viola yedoensis The primary targets of Neoschaftoside are not explicitly mentioned in the available literature

Biochemical Pathways

Flavonoids are generally known to influence a variety of biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

It is known that neoschaftoside is a crystalline powder with a low solubility in water This could potentially impact its bioavailability

Result of Action

It is known that neoschaftoside has antioxidant activity , which suggests that it may protect cells from oxidative damage.

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUKUSNQNWVET-LQYCTPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317427
Record name Neoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoschaftoside

CAS RN

61328-41-4
Record name Neoschaftoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61328-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is neoschaftoside and where is it found?

A1: Neoschaftoside is a flavone C-glycoside, a type of natural compound found in various plants. It has been isolated from plants like Viola yedoensis [], Erythrina corallodendron L. [], and Polygonatum sibiricum [].

Q2: What is the chemical structure of neoschaftoside?

A2: Neoschaftoside is characterized by its apigenin backbone with sugars attached at specific positions. Specifically, it is 6-C-β-d-glucopyranosyl-8-C-β-l-arabinopyranosylapigenin []. The exact arrangement of the sugar units and the apigenin core can be confirmed through spectroscopic methods like NMR and HR-ESI-MS [, ].

Q3: Has neoschaftoside shown any interesting biological activity?

A3: While research is ongoing, a study on Erythrina corallodendron L. [] showed that neoschaftoside displayed significant antimalarial activity against both the D6 and W2 strains of Plasmodium falciparum (the parasite responsible for malaria). This finding suggests potential for further investigation into neoschaftoside as a natural antimalarial agent.

Q4: How does the structure of neoschaftoside compare to similar compounds, and does this impact its activity?

A4: Neoschaftoside is structurally similar to other flavone C-glycosides like schaftoside and isoschaftoside. These compounds differ in the arrangement of the sugar moieties attached to the apigenin core. Interestingly, in the Erythrina corallodendron L. study [], isoschaftoside also exhibited significant antimalarial activity, while a structurally related compound, compound 3, exhibited selective inhibition of monoamine oxidase-B (MAO-B), suggesting the specific sugar arrangement plays a crucial role in determining the biological activity and target specificity.

Q5: Are there any analytical techniques used to identify and quantify neoschaftoside in plant extracts?

A5: Researchers often employ a combination of chromatographic and spectroscopic techniques to identify and quantify neoschaftoside. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly UHPLC-Q-Orbitrap-MS, has been used to analyze the metabolic profiles of plants containing neoschaftoside []. NMR spectroscopy is crucial for structural elucidation [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.